Armatamide
Overview
Preparation Methods
The synthesis of armatamide typically involves the reaction of an amine with an acid chloride . This method is widely used in the preparation of amides due to its efficiency and simplicity. The reaction conditions usually involve the use of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve more advanced techniques such as electrosynthesis, which offers a greener and more sustainable approach to amide synthesis .
Chemical Reactions Analysis
Armatamide undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it can be oxidized using water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In chemistry, it serves as a scaffold for the development of new compounds with enhanced biological activities . In biology and medicine, armatamide and its derivatives have shown significant antitrypanosomal activity, making them potential candidates for the treatment of parasitic diseases . Additionally, this compound has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties .
Mechanism of Action
The mechanism of action of armatamide involves its interaction with specific molecular targets and pathways. For example, its antitrypanosomal activity is attributed to its ability to alter the cell cycle of Trypanosoma brucei, the parasite responsible for animal African trypanosomiasis . This alteration leads to the disruption of the parasite’s normal cellular functions, ultimately resulting in its death .
Comparison with Similar Compounds
Armatamide can be compared with other similar compounds such as tortozanthoxylamide, which is a derivative of this compound . Tortozanthoxylamide exhibits similar biological activities but with varying degrees of potency . Other similar compounds include various amides derived from Zanthoxylum species, which also possess significant biological activities . The uniqueness of this compound lies in its specific molecular structure and the distinct biological activities it exhibits .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-6-2-14(3-7-16)10-11-20-19(21)9-5-15-4-8-17-18(12-15)24-13-23-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVBEJSAKORDPK-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415771 | |
Record name | AC1NSZ4C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6459-34-3 | |
Record name | AC1NSZ4C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.